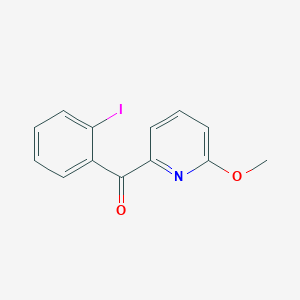

2-(2-Iodobenzoyl)-6-methoxypyridine

CAS No.: 1187165-03-2

Cat. No.: VC2657670

Molecular Formula: C13H10INO2

Molecular Weight: 339.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1187165-03-2 |

|---|---|

| Molecular Formula | C13H10INO2 |

| Molecular Weight | 339.13 g/mol |

| IUPAC Name | (2-iodophenyl)-(6-methoxypyridin-2-yl)methanone |

| Standard InChI | InChI=1S/C13H10INO2/c1-17-12-8-4-7-11(15-12)13(16)9-5-2-3-6-10(9)14/h2-8H,1H3 |

| Standard InChI Key | WKALQWIGCXPKOR-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=N1)C(=O)C2=CC=CC=C2I |

| Canonical SMILES | COC1=CC=CC(=N1)C(=O)C2=CC=CC=C2I |

Introduction

Chemical Identity and Structural Properties

2-(2-Iodobenzoyl)-6-methoxypyridine is an organic compound characterized by a 2-iodobenzoyl group attached to a 6-methoxypyridine ring. This structure creates a unique chemical scaffold with specific reactivity patterns and potential applications in various synthetic pathways.

Basic Chemical Information

The compound is identified through several key parameters that define its chemical identity:

| Property | Value |

|---|---|

| CAS Number | 339009-23-3 |

| Molecular Formula | C₁₃H₁₀INO₂ |

| Molecular Weight | 339.13 g/mol (calculated) |

| IUPAC Name | (2-Iodophenyl)(6-methoxypyridin-2-yl)methanone |

| Alternative Names | (2-Iodophenyl)(6-methoxy-2-pyridinyl)methanone |

| Chemical Class | Specialty Materials |

The compound contains multiple functional groups, including an aryl iodide, a ketone linkage, and a methoxy-substituted pyridine ring, all contributing to its chemical behavior and potential applications .

Structural Features

The molecular structure of 2-(2-Iodobenzoyl)-6-methoxypyridine exhibits several noteworthy features:

-

The benzoyl group with an iodine substituent at the ortho position creates a specific steric environment.

-

The methoxy group at the 6-position of the pyridine ring contributes to the electronic properties of the heterocyclic system.

-

The carbonyl bridge connecting the two ring systems allows for specific conformational arrangements.

These structural features collectively determine the compound's physical properties, reactivity patterns, and potential applications in chemical synthesis.

Physical and Chemical Properties

The physical and chemical properties of 2-(2-Iodobenzoyl)-6-methoxypyridine reflect its structural composition and influence its behavior in various chemical environments and reactions.

Physical Properties

Based on its structural features and similar compounds, 2-(2-Iodobenzoyl)-6-methoxypyridine likely exhibits the following physical characteristics:

| Property | Characteristic |

|---|---|

| Physical State | Solid at room temperature |

| Color | Pale to white crystalline solid |

| Solubility | Likely soluble in organic solvents (e.g., dichloromethane, chloroform) |

| Storage Requirements | Store in a cool, dry place protected from light |

The presence of the iodine atom and the aromatic rings contributes to the compound's relatively high molecular weight and specific solubility properties .

Chemical Reactivity

The chemical reactivity of 2-(2-Iodobenzoyl)-6-methoxypyridine is primarily determined by its functional groups:

-

The iodine substituent serves as a reactive site for various coupling reactions, particularly palladium-catalyzed cross-coupling processes.

-

The carbonyl group can participate in nucleophilic addition reactions.

-

The methoxy group on the pyridine ring can act as a masked hydroxyl group, potentially undergoing deprotection to form the corresponding pyridone.

This reactivity profile makes the compound valuable as a synthetic intermediate in the preparation of more complex molecular structures .

Synthesis Methodologies

The synthesis of 2-(2-Iodobenzoyl)-6-methoxypyridine typically involves specific reaction pathways that connect the iodobenzoyl and methoxypyridine components through carefully controlled chemical transformations.

Optimization Considerations

The synthesis of 2-(2-Iodobenzoyl)-6-methoxypyridine can be optimized by considering several factors:

| Parameter | Optimization Consideration |

|---|---|

| Solvent Choice | Polar aprotic solvents like THF or DMF may enhance reaction efficiency |

| Temperature Control | Gradual warming from low temperature may improve selectivity |

| Catalyst Selection | For coupling reactions, appropriate Pd catalysts can improve yields |

| Base Selection | Hindered bases may prevent side reactions |

| Purification Method | Column chromatography with specific solvent systems for isolation |

These optimization factors can significantly impact the yield and purity of the final product, making them crucial considerations in the synthetic planning .

Applications in Chemical Research

2-(2-Iodobenzoyl)-6-methoxypyridine serves various functions in chemical research, primarily as a building block and intermediate in organic synthesis.

Role as a Synthetic Intermediate

The compound's structure makes it particularly valuable in several synthetic contexts:

-

As a precursor in cross-coupling reactions, where the iodine substituent serves as a reactive site for carbon-carbon bond formation.

-

In the preparation of more complex heterocyclic systems through cyclization reactions.

-

As a building block in the synthesis of pharmaceutically relevant compounds containing the pyridine moiety.

These applications leverage the compound's unique combination of functional groups and its potential for selective transformations .

Reactivity and Transformation Pathways

The chemical behavior of 2-(2-Iodobenzoyl)-6-methoxypyridine is characterized by specific reaction patterns that reflect its functional group composition and structural arrangement.

Key Reaction Types

Several reaction types are particularly relevant to 2-(2-Iodobenzoyl)-6-methoxypyridine:

| Reaction Type | Description | Potential Application |

|---|---|---|

| Palladium-Catalyzed Coupling | Reactions utilizing the aryl iodide functionality | Formation of complex biaryl systems |

| Demethylation | Conversion of methoxy group to hydroxyl | Generating pyridone derivatives |

| Carbonyl Transformations | Reactions at the ketone bridge | Creating modified linking groups |

| Directed Metalation | Ortho-lithiation directed by existing substituents | Regioselective functionalization |

These reaction pathways demonstrate the compound's versatility as a synthetic building block and its potential for diverse structural modifications .

Transformations to Bioactive Compounds

The methoxypyridine moiety in 2-(2-Iodobenzoyl)-6-methoxypyridine can serve as a masked pyridone, making it valuable in the synthesis of bioactive molecules. As demonstrated in related chemistry, methoxypyridines can be transformed into pyridones, which are structural elements found in many natural products and pharmaceutically active compounds. This transformation typically involves demethylation reactions using reagents such as sodium ethanethiolate (NaSEt) or similar nucleophilic agents .

Structural Comparison with Related Compounds

Understanding 2-(2-Iodobenzoyl)-6-methoxypyridine in the context of related compounds provides valuable insights into its chemical behavior and potential applications.

Comparison with Isomeric Structures

Several related compounds with similar structural features but different substitution patterns offer points of comparison:

| Compound | Structural Difference | Comparative Properties |

|---|---|---|

| 2-(3-Iodobenzoyl)-4-methylpyridine | Iodine at meta position; methyl instead of methoxy | Different electronic distribution; altered reactivity patterns |

| 2-(2-Iodobenzoyl)-4-methylpyridine | Methyl at 4-position instead of methoxy at 6-position | Modified electronic properties of pyridine ring |

| 2-Amino-6-methoxypyridine | Amino group instead of iodobenzoyl | Different reactivity profile; potential hydrogen bonding |

These structural variations result in different electronic distributions, steric environments, and consequently, distinct chemical behaviors and applications in synthesis .

Structure-Property Relationships

The specific positioning of functional groups in 2-(2-Iodobenzoyl)-6-methoxypyridine leads to unique physicochemical properties:

Understanding these structure-property relationships is crucial for predicting the compound's behavior in various chemical reactions and applications .

Research Applications and Future Directions

Current research involving 2-(2-Iodobenzoyl)-6-methoxypyridine and related compounds suggests several promising directions for future investigation.

Current Research Applications

The available literature indicates several areas where 2-(2-Iodobenzoyl)-6-methoxypyridine and similar compounds are currently being utilized:

-

As building blocks in the synthesis of complex heterocyclic systems with potential biological activity.

-

In the development of new synthetic methodologies, particularly involving selective functionalization of pyridine rings.

-

As intermediates in the preparation of materials with specific electronic or optical properties.

These applications highlight the compound's versatility and importance in contemporary chemical research .

Future Research Directions

Several promising research directions could further expand the utility of 2-(2-Iodobenzoyl)-6-methoxypyridine:

-

Development of regioselective functionalization methods targeting specific positions of the molecule.

-

Exploration of catalytic applications, particularly in asymmetric synthesis.

-

Investigation of potential biological activities and structure-activity relationships.

-

Application in the synthesis of complex natural products containing pyridone or related structural motifs.

These research directions could significantly enhance the compound's value in organic synthesis and medicinal chemistry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume